4-Cyclopropyl-4-hydroxybutanoic acid
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Overview
Description
4-Cyclopropyl-4-hydroxybutanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclopropyl group attached to the fourth carbon of a butanoic acid chain, with a hydroxyl group on the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclopropyl-4-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopropyl-substituted alcohols. For example, cyclopropylmethanol can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield this compound .
Another method involves the hydrolysis of nitriles. Cyclopropylacetonitrile can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes or hydrolysis reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-4-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: 4-Cyclopropyl-4-oxobutanoic acid.
Reduction: 4-Cyclopropyl-1-butanol.
Substitution: 4-Cyclopropyl-4-chlorobutanoic acid.
Scientific Research Applications
4-Cyclopropyl-4-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutanoic acid:
4-Cyclopropyl-4-oxobutanoic acid: An oxidized form of 4-cyclopropyl-4-hydroxybutanoic acid with a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-cyclopropyl-4-hydroxybutanoic acid |
InChI |
InChI=1S/C7H12O3/c8-6(5-1-2-5)3-4-7(9)10/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
KADUHWWQSRFDJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCC(=O)O)O |
Origin of Product |
United States |
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